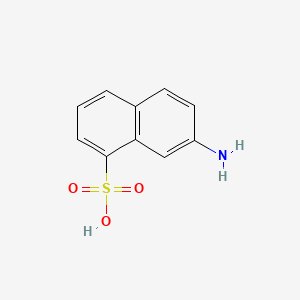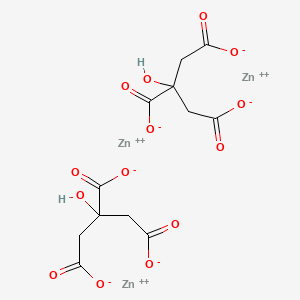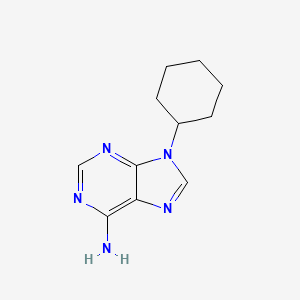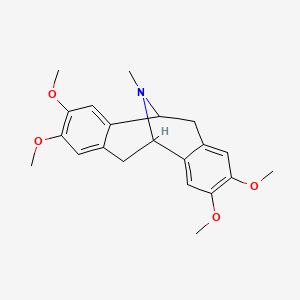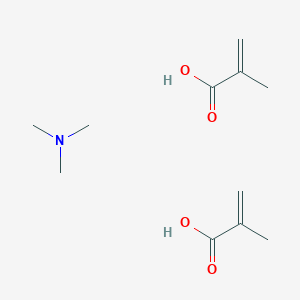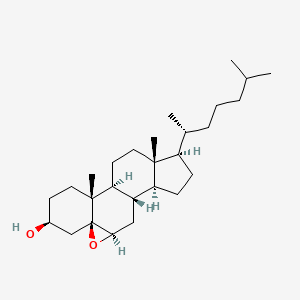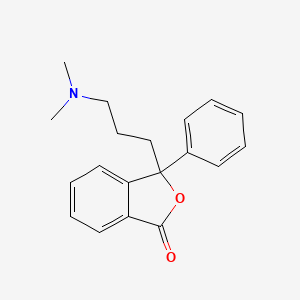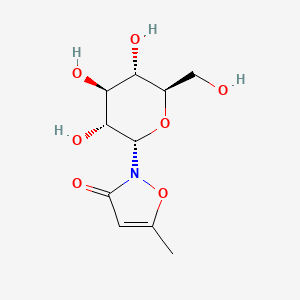
Hymexazol N-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hymexazol N-glucoside is a N-glycosyl compound.
Applications De Recherche Scientifique
Antifungal Activities and Agricultural Applications
- Hymexazol N-glucoside exhibits potential as a green fungicide, with studies showing that certain glycosides demonstrate strong antifungal activity and can significantly promote plant growth and defense enzyme activity in plants (Gao et al., 2022).
Environmental Persistence and Safety
- Research on the dissipation and residuality of hymexazol in crops, such as strawberries, indicates that hymexazol is rapidly metabolized to glycoside forms, including N-glucoside, which might have low environmental persistence and movement in plants (Báez-Sañudo et al., 2022).
Toxicological Aspects
- While not directly related to this compound, studies on hymexazol itself indicate potential toxicological concerns, such as hepatorenal toxicity, which might be relevant for understanding the overall safety profile of hymexazol and its derivatives (Hassan et al., 2023).
Application in Soil Treatment
- Hymexazol, and by extension, its derivatives, have been studied for their efficacy in soil treatment, particularly for controlling seedling diseases caused by various soil-borne pathogens (Payne & Williams, 1990).
Biodegradation in Soil
- The metabolism and biodegradation of hymexazol in soil have been studied, showing that hymexazol and its metabolites, including N-glucoside, are broken down biologically, primarily through microbial activity (Nakanishi et al., 1974).
Propriétés
Formule moléculaire |
C10H15NO7 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10+/m1/s1 |
Clé InChI |
AJQPXMGLDMXYMI-HOQQJHGQSA-N |
SMILES isomérique |
CC1=CC(=O)N(O1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



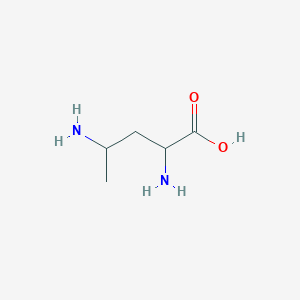
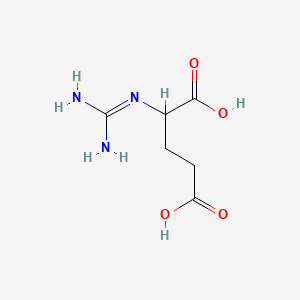
![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)

